Enhanced Lipophilicity and Metabolic Stability
The presence of the trifluoromethyl group at the 4-position substantially increases the calculated lipophilicity (XLogP = 3.5) of 3-bromo-4-(trifluoromethyl)-1H-indazole compared to non-fluorinated analogs like 3-bromo-1H-indazole (XLogP ≈ 2.4-2.7). This increase in logP is known to correlate with enhanced passive membrane permeability and metabolic stability, a class-level effect well-documented for trifluoromethylated heterocycles [1]. The higher lipophilicity reduces susceptibility to oxidative metabolism, prolonging half-life in biological systems, a critical advantage for developing orally bioavailable drug candidates .
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.5 |
| Comparator Or Baseline | 3-Bromo-1H-indazole: XLogP ~2.4-2.7 (estimated) |
| Quantified Difference | ΔXLogP = +0.8 to +1.1 units |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross biological membranes and resist metabolic degradation, a key selection criterion for lead optimization in drug discovery.
- [1] Chem960. (n.d.). 1000342-21-1 (3-Bromo-4-trifluoromethyl (1H)Indazole). View Source
